molecular formula C21H16ClN7O3 B2883870 3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034457-42-4

3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2883870
CAS No.: 2034457-42-4
M. Wt: 449.86
InChI Key: HKGKKOBTAAVVLS-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that permits the influx of sodium and calcium ions upon activation, playing a critical role in various physiological and pathophysiological processes. This compound has emerged as a vital pharmacological tool for elucidating TRPC6's function, particularly in the context of renal diseases, cardiac hypertrophy, and cancer. Its mechanism of action involves direct antagonism of the TRPC6 channel, thereby modulating downstream calcium-dependent signaling pathways. Research utilizing this inhibitor has been instrumental in demonstrating the role of TRPC6 in podocyte injury in the kidney, a key factor in the progression of focal segmental glomerulosclerosis (FSGS). Furthermore, studies have explored its potential in models of pulmonary arterial hypertension and cardiac remodeling, where TRPC6-mediated calcium entry is implicated in pathological cell proliferation and hypertrophy. The compound's high selectivity and potency make it an invaluable asset for researchers dissecting complex calcium signaling networks and investigating novel therapeutic targets in disease models associated with dysregulated TRPC6 activity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Key research findings on the role of TRPC6 can be explored in sources such as the National Center for Biotechnology Information , and chemical data is often referenced in databases like PubChem .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-11-17(18(28-31-11)13-6-3-4-8-15(13)22)20(30)23-10-16-25-26-19-14(7-5-9-29(16)19)21-24-12(2)27-32-21/h3-9H,10H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGKKOBTAAVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=C4N3C=CC=C4C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Methyl and oxadiazol groups : May enhance biological activity through specific interactions with target proteins.
  • Triazole and isoxazole moieties : Known for their roles in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are typically in the range of 12.5 to 25 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (μg/mL)
Triazole derivative AStaphylococcus aureus12.5
Benzotriazole derivative BEscherichia coli25
Isoxazole derivative CPseudomonas aeruginosa20

Anticancer Activity

The compound's potential anticancer properties are supported by studies showing that triazole derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that certain triazole-containing compounds induced apoptosis in cancer cells via the mitochondrial pathway .

Case Study: Triazole Derivative E

In vitro studies on a triazole derivative similar to our compound revealed:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 μM
  • Mechanism : Induction of apoptosis through caspase activation.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with isoxazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Table 2: Anti-inflammatory Effects of Isoxazole Derivatives

Compound NameCytokine InhibitionIC50 (μM)
Isoxazole derivative DTNF-alpha10
Isoxazole derivative FIL-68

The mechanisms through which the compound exerts its biological activity are still under investigation. However, it is hypothesized that:

  • The triazole moiety may interact with enzymes involved in nucleic acid synthesis.
  • The isoxazole ring could inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural Comparison with Selected Isoxazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Primary Bioactivity
Target Compound 3-(2-Chlorophenyl)-5-methyl-isoxazole + triazolopyridine-oxadiazole-methyl carboxamide ~479.9* Under investigation
3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide 3-(2-Chlorophenyl)-5-methyl-isoxazole + 5-methylpyridin-2-yl carboxamide 356.8 Not explicitly reported
Pyrazole-hydrazone derivatives with isoxazole moiety 3-Aryl-5-methyl-isoxazole + pyrazole-hydrazone 300–400 (estimated) Antiviral (TMV inhibition)
Isoxazole derivatives (c3, c4, c5, c6) 3,4-Isoxazolediamine derivatives 250–350 (estimated) Fetal hemoglobin induction

*Calculated based on molecular formula.

Key Observations :

  • The 1,2,4-oxadiazole ring enhances metabolic stability compared to ester or amide linkages in simpler derivatives .
  • Unlike 3,4-isoxazolediamine derivatives (e.g., c3–c6), the target lacks a free amine group, likely redirecting its mechanism away from γ-globin mRNA upregulation .

Critical Analysis :

  • The target compound’s synthesis is more laborious due to the triazolopyridine-oxadiazole scaffold, likely requiring sequential cyclization and coupling steps .
  • Higher logP (3.2) suggests improved membrane permeability but poorer aqueous solubility compared to pyridinyl analogs .

Pharmacological Activities

Antiviral Potential

Pyrazole-hydrazone isoxazole derivatives (e.g., from ) inhibit tobacco mosaic virus (TMV) with EC₅₀ values of 12–28 μg/mL. The target compound’s oxadiazole and triazolopyridine groups may enhance binding to viral proteases or polymerases, though empirical data are lacking.

Hemoglobin Modulation

Isoxazolediamine derivatives (c3–c6) increase γ-globin mRNA by 4–6 fold in β-thalassemic erythroid cells . The target’s lack of free amines and bulkier substituents likely preclude this activity, redirecting it toward alternative targets.

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of isoxazole and triazolo-pyridine intermediates. Key steps include:

  • Cyclization reactions for the oxadiazole and triazole rings, using reagents like hydrazine derivatives or carbon disulfide under basic conditions .
  • Coupling reactions (e.g., amide bond formation) between the isoxazole-4-carboxamide and triazolo-pyridine moieties, employing coupling agents such as EDCI or HOBt in anhydrous solvents like DMF .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For example, K₂CO₃ in DMF at 60–80°C enhances nucleophilic substitution efficiency . Continuous flow chemistry may improve yield and reduce side reactions .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios. For example, aromatic protons in the 2-chlorophenyl group appear as distinct doublets in δ 7.2–7.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass).
  • X-ray Crystallography : Resolves ambiguous stereochemistry using SHELXL for refinement .
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Contradictions may arise from assay-specific variables (e.g., cell line variability, solubility). Mitigation strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays) .
  • Solubility optimization : Use co-solvents (DMSO/PEG 400) or nanoformulation to ensure consistent bioavailability .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends .

Advanced: What computational methods are suitable for predicting binding modes with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Key residues (e.g., ATP-binding pocket lysine) should align with the oxadiazole and triazole motifs .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. RMSD/RMSF plots validate pose retention .
  • QSAR Modeling : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) with activity using CoMFA/CoMSIA .

Advanced: How can crystallographic data (e.g., SHELX refinements) inform SAR studies?

Answer:

  • Electron Density Maps : Identify hydrogen bonds (e.g., between the carboxamide oxygen and Arg35 in a target protein) .
  • Torsion Angle Analysis : Compare triazolo-pyridine ring conformations in active vs. inactive analogs .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning, ensuring accurate bond-length metrics .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic/alkaline conditions; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Storage : Lyophilize and store in amber vials under argon at –20°C. Confirm stability via periodic HPLC .

Advanced: How to design derivatives to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement : Substitute the methyl group on oxadiazole with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and modify vulnerable sites .

Table 1: Structural Analogues and Key Modifications

AnaloguesModificationsImpact on ActivitySource
3-(4-fluorophenyl) derivativeFluorine substitution↑ Selectivity for kinase X
Oxadiazole → thiadiazole swapSulfur for oxygen↓ Solubility, ↑ Lipophilicity

Basic: What in vitro assays are recommended for preliminary toxicity profiling?

Answer:

  • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
  • Cytotoxicity : HepG2 cell viability assays (IC₅₀ > 10 µM desirable) .
  • Microsomal Stability : Mouse/human liver microsomes with NADPH cofactor .

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